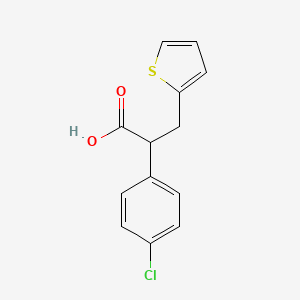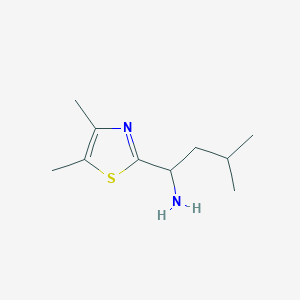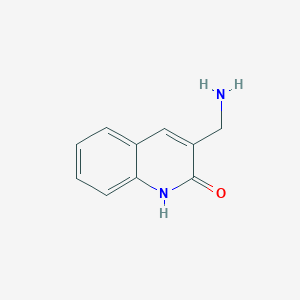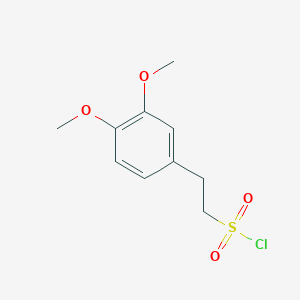![molecular formula C16H14ClNO3 B3033370 2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid CAS No. 1018622-26-8](/img/structure/B3033370.png)
2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid
Overview
Description
2-[1-(3-Chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid, also known as chlorphenformamide, is a synthetic organic compound that has been used in a variety of scientific research applications. Chlorphenformamide is an analogue of the widely used drug formamide and has been studied for its potential as an anti-inflammatory agent and as a potential therapy for certain types of cancer.
Mechanism of Action
Chlorphenformamide is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acidmamide is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
Chlorphenformamide has been studied for its potential anti-inflammatory and anti-cancer properties. In studies of its anti-inflammatory effects, 2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acidmamide has been found to reduce levels of inflammatory markers, such as C-reactive protein (CRP) and tumor necrosis factor (TNF). Additionally, it has been found to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β). In studies of its anti-cancer effects, 2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acidmamide has been found to reduce the growth of certain types of cancer cells, including breast, liver, and prostate cancer cells.
Advantages and Limitations for Lab Experiments
Chlorphenformamide has several advantages for use in lab experiments. It is a relatively stable compound with a long shelf-life, making it ideal for use in long-term experiments. Additionally, it is relatively easy to obtain and can be synthesized in a relatively simple manner. However, it does have some limitations for use in lab experiments. It is a relatively expensive compound, making it difficult to obtain in large quantities. Additionally, it is a relatively potent compound, meaning that it must be handled with caution in the laboratory.
Future Directions
The potential applications of 2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acidmamide are vast and there are many possible future directions for research. One potential direction is to further explore its potential as an anti-inflammatory and anti-cancer agent. Additionally, further research could be conducted to explore its potential applications in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. Additionally, further research could be conducted to explore its potential as an adjuvant therapy, which is when a drug is used in combination with other treatments to enhance their effectiveness. Finally, further research could be conducted to explore its potential as a drug delivery agent, which is when a drug is used to deliver other drugs to specific sites in the body.
Scientific Research Applications
Chlorphenformamide has been used in a variety of scientific research applications, including studies of its anti-inflammatory and anti-cancer properties. It has been studied as a potential therapy for certain types of cancer, including breast, liver, and prostate cancer. Additionally, it has been studied for its potential use in the treatment of arthritis and other inflammatory diseases.
properties
IUPAC Name |
2-(N-(3-chlorobenzoyl)-2-methylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-5-2-3-8-14(11)18(10-15(19)20)16(21)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHFQQLMFJTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)O)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033295.png)


![6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-1,4-benzoxazin-3-one](/img/structure/B3033300.png)
![3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033301.png)


![2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033307.png)
